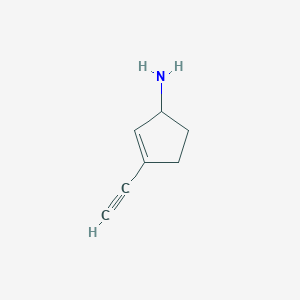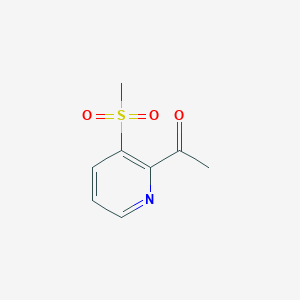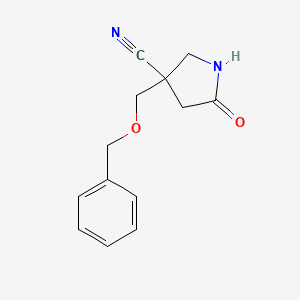
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile is an organic compound that features a pyrrolidine ring substituted with a benzyloxy group, a carbonitrile group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction involving a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Introduction of the Ketone Group: The ketone group can be introduced via an oxidation reaction, where a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, is used to oxidize a secondary alcohol group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides (e.g., sodium iodide) or amines (e.g., methylamine).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating its biological activity, such as its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzyloxy group may enhance the compound’s binding affinity to its target, while the carbonitrile and ketone groups may contribute to its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Benzyloxy)methyl)-5-oxopyrrolidine-2-carbonitrile: Similar structure but with the carbonitrile group at a different position.
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-((Benzyloxy)methyl)-5-hydroxypyrrolidine-3-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile is unique due to the specific combination of functional groups (benzyloxy, carbonitrile, and ketone) on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5-oxo-3-(phenylmethoxymethyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-8-13(6-12(16)15-9-13)10-17-7-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H,15,16) |
Clé InChI |
GKKVIQXIKJXUEN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NCC1(COCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


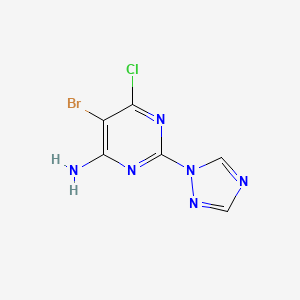
![3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12988635.png)
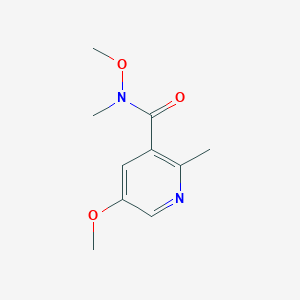
![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
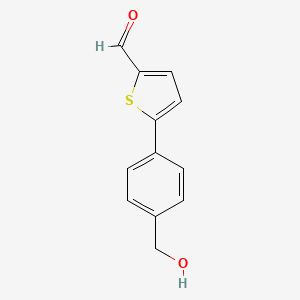
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B12988653.png)

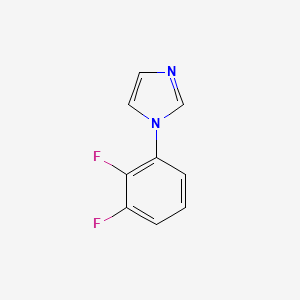
![(5-Aminomethyl-[1,3,4]thiadiazol-2-yl)phenylamine](/img/structure/B12988665.png)

![2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12988682.png)
![5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)
